molecular formula C15H20O2 B12061835 (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one

(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one

Cat. No.: B12061835
M. Wt: 232.32 g/mol
InChI Key: MZEPKOZFBZWACD-VOTSOKGWSA-N
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Description

(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one is an organic compound characterized by its unique structure, which includes a mesityl group, a hydroxy group, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one typically involves the aldol condensation of mesityl acetone with acetaldehyde under basic conditions. The reaction proceeds as follows:

  • Mesityl acetone is treated with a base such as sodium hydroxide.
  • Acetaldehyde is added to the reaction mixture.
  • The reaction mixture is stirred at room temperature for several hours.
  • The product is isolated by extraction and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The enone system can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products:

    Oxidation: 4-Oxo-1-mesityl-4-methylpent-1-en-3-one.

    Reduction: 4-Hydroxy-1-mesityl-4-methylpentan-3-one.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one involves its interaction with various molecular targets. The hydroxy and enone groups allow it to participate in hydrogen bonding and electrophilic reactions, respectively. These interactions can modulate biological pathways, leading to its observed biological effects. Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    4-Hydroxy-4-methylpent-1-en-3-one: Lacks the mesityl group, resulting in different chemical properties.

    4-Hydroxy-1-phenyl-4-methylpent-1-en-3-one: Contains a phenyl group instead of a mesityl group, leading to variations in reactivity and biological activity.

Uniqueness: (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one is unique due to the presence of the mesityl group, which imparts steric hindrance and electronic effects that influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(E)-4-hydroxy-4-methyl-1-(2,4,6-trimethylphenyl)pent-1-en-3-one

InChI

InChI=1S/C15H20O2/c1-10-8-11(2)13(12(3)9-10)6-7-14(16)15(4,5)17/h6-9,17H,1-5H3/b7-6+

InChI Key

MZEPKOZFBZWACD-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C/C(=O)C(C)(C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC(=O)C(C)(C)O)C

Origin of Product

United States

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